

Technical Guide: Solubility Profile of Nisoldipine-d7

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Compound of Interest

Compound Name: Nisoldipine-d7

Cat. No.: B562971

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This technical guide provides an in-depth overview of the solubility characteristics of **Nisoldipine-d7**, a deuterated analog of the calcium channel blocker Nisoldipine. The information is intended for researchers, scientists, and professionals involved in drug development and formulation. It is important to note that while specific solubility data for the deuterated form (**Nisoldipine-d7**) is not extensively published, the solubility is expected to be highly comparable to that of the parent compound, Nisoldipine. The data presented herein pertains to Nisoldipine and serves as a strong proxy for **Nisoldipine-d7**.

Quantitative Solubility Data

The solubility of Nisoldipine has been determined in various organic solvents and aqueous media. Nisoldipine is characterized as a yellow crystalline substance that is practically insoluble in water but shows good solubility in several organic solvents.^{[1][2][3]}

Solvent/Medium	Solubility
Dimethyl Sulfoxide (DMSO)	~30 mg/mL[4], 77 mg/mL[5]
Dimethylformamide (DMF)	~30 mg/mL[4]
Ethanol	~3 mg/mL[4], Soluble[1][2][6][7]
Methanol	Soluble[2][3]
Chloroform	Soluble[6][7]
Acetone	Soluble[2]
Water	Practically insoluble[1][2], 0.00577 mg/mL[8]
DMSO:PBS (pH 7.2) 1:10 Solution	~0.1 mg/mL[4]

Experimental Protocols for Solubility Determination

The determination of drug solubility is a critical step in pharmaceutical development. The following protocols outline standard methodologies for assessing both thermodynamic and kinetic solubility, which are applicable for determining the solubility of **Nisoldipine-d7**.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, is the gold standard for determining thermodynamic equilibrium solubility.[9] It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Methodology:

- **Preparation:** An excess amount of **Nisoldipine-d7** is added to a known volume of the selected solvent (e.g., phosphate buffer pH 7.4, ethanol, DMSO) in a sealed, clear container, typically a glass vial. The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[9][10]
- **Equilibration:** The container is agitated at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator.[10][11] The system is allowed to equilibrate for a

sufficient period, often 24 to 72 hours, to ensure that the concentration of the dissolved drug reaches a plateau.[\[10\]](#)

- **Phase Separation:** After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation at a high speed, followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 μm) that does not adsorb the drug.
- **Quantification:** The concentration of **Nisoldipine-d7** in the clear, saturated filtrate is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[\[3\]](#)[\[12\]](#)[\[13\]](#)
- **Data Analysis:** The experiment is performed in triplicate to ensure accuracy. The average concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.[\[10\]](#)

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO.[\[14\]](#)

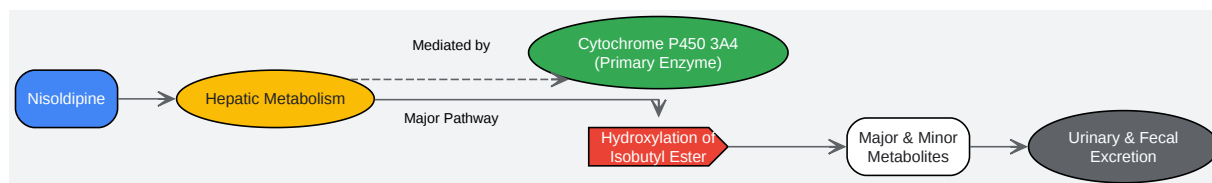
Methodology:

- **Stock Solution Preparation:** A concentrated stock solution of **Nisoldipine-d7** is prepared in 100% DMSO (e.g., 10-20 mM).[\[14\]](#)
- **Serial Dilution:** The DMSO stock solution is added in small aliquots to an aqueous buffer (e.g., PBS pH 7.4) in a multi-well plate.
- **Precipitation Detection:** The addition of the organic stock to the aqueous medium can cause the compound to precipitate out of solution once its solubility limit is exceeded. The point of precipitation is detected optically, often by nephelometry or turbidimetry, which measures light scattering caused by the formation of solid particles.[\[14\]](#)
- **Data Analysis:** The concentration at which precipitation is first observed is defined as the kinetic solubility. This measurement is rapid but may result in a supersaturated solution, leading to a higher apparent solubility value compared to the thermodynamic solubility.[\[14\]](#)

Metabolic Pathway of Nisoldipine

Nisoldipine undergoes extensive metabolism, primarily in the liver. The major metabolic pathway involves the Cytochrome P450 (CYP) enzyme system, specifically CYP3A4, although the exact isoenzyme has not been definitively identified.[1][8][15][16] The primary biotransformation is the hydroxylation of the isobutyl ester side chain.[1][8][15] This process leads to the formation of several metabolites, with a hydroxylated derivative being the only one that appears to have some pharmacological activity, albeit significantly less than the parent compound.[1][8]

Below is a diagram illustrating the simplified metabolic pathway of Nisoldipine.



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